molecular formula C18H18N6O5S B2812655 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 852170-02-6

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2812655
CAS RN: 852170-02-6
M. Wt: 430.44
InChI Key: JZNCZNCGRVGWBP-UHFFFAOYSA-N
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Description

The compound is an organic molecule with multiple functional groups, including a pyrimidine ring, a thioether group, and a nitrophenyl group. These functional groups could potentially give the compound various chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a condensation reaction, while the thioether and nitrophenyl groups could be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through various laboratory tests .

Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally similar to the one of interest have been synthesized and characterized for their potential applications. For instance, research into heterocycles bearing a nitrophenyl group has shown the synthesis of compounds with significant anticancer and antioxidant properties (Sayed et al., 2021).

Anticancer Activity

  • The synthesis and characterization of certain heterocyclic compounds have revealed their potential as anticancer agents. A study demonstrated the anticancer activity of synthesized tetrahydroisoquinolines bearing a nitrophenyl group (Sayed et al., 2021).

Antimicrobial Activity

  • Some newly synthesized heterocyclic compounds incorporating a pyrazolopyridine moiety have been tested and evaluated as antimicrobial agents, showing promising results (Abu-Melha, 2013).

Anti-inflammatory and Analgesic Activities

  • Novel compounds derived from visnaginone and khellinone have been studied for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibitory activity along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Molecular Docking and DFT Studies

  • Molecular docking and DFT studies have been employed to evaluate the interaction of synthesized compounds with biological targets, revealing their potential mechanisms of action and optimization strategies for enhancing their biological activities (Fahim et al., 2019).

Molecular Imprinting

  • The enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers has been explored, with applications in biological evaluation and computational calculations, indicating the versatility of such compounds in material science (Fahim & Abu-El Magd, 2021).

Mechanism of Action

If this compound is a drug or a biologically active molecule, its mechanism of action would depend on how it interacts with biological targets. This could involve binding to a specific protein or enzyme, or it could involve a chemical reaction with a biological molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity under different conditions, or exploring its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S/c1-4-12-20-15-14(17(26)23(3)18(27)22(15)2)16(21-12)30-9-13(25)19-10-5-7-11(8-6-10)24(28)29/h5-8H,4,9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNCZNCGRVGWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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